molecular formula C6H8O4 B153629 cis-Cyclobutane-1,3-dicarboxylic acid CAS No. 7439-33-0

cis-Cyclobutane-1,3-dicarboxylic acid

Cat. No. B153629
CAS RN: 7439-33-0
M. Wt: 144.12 g/mol
InChI Key: WYHYNUWZLKTEEY-UHFFFAOYSA-N
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Description

Cis-cyclobutane-1,3-dicarboxylic acid is a chemical compound that is part of the cyclobutane family, which is characterized by a four-membered ring structure. This compound has two carboxylic acid groups at the 1 and 3 positions of the cyclobutane ring. The presence of these functional groups imparts certain chemical properties to the molecule, such as acidity and the ability to participate in various chemical reactions.

Synthesis Analysis

The synthesis of cyclobutane derivatives has been a subject of interest due to their potential applications in pharmaceuticals and materials science. For instance, the synthesis of 2-aminocyclobutane-1-carboxylic acid derivatives has been achieved through enantiodivergent synthetic sequences, which are important for the incorporation into rigid beta-peptides . Additionally, the synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid has been established, allowing for the preparation of protected homo-oligomers . A photochemical route has been utilized to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry, demonstrating the versatility of synthetic methods . Moreover, a scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative has been achieved using continuous photo flow chemistry, indicating the potential for industrial-scale production .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been extensively studied using various analytical techniques. NMR structural studies and DFT theoretical calculations have shown that the cyclobutane ring acts as a structure-promoting unit, leading to the formation of strong intramolecular hydrogen bonds and conferring high rigidity to the molecules . Conformational analysis of oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid has suggested a strong preference for a well-defined strand-like structure, with the backbone topology and ring orientations differing from non-fluorinated counterparts .

Chemical Reactions Analysis

Cyclobutane derivatives can participate in a variety of chemical reactions. The synthesis of trans-1-aminocyclobutane-1,3-dicarboxylic acid and related compounds has been explored for their potential as agonists or antagonists at excitatory amino acid receptors, such as NMDA receptors . The ability to synthesize both cis and trans isomers of aminocyclobutanecarboxylic acids provides a platform for studying the stereochemical influences on biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their stereochemistry. For example, the pKa values of the carboxylic acid functions of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids are the same, but the values for the amino groups differ slightly, likely due to different interactions with the fluorine atoms . The synthesis and applications of cis- and trans-2-substituted cyclobutanones have also been investigated, demonstrating the importance of these compounds in the detection of irradiation products in lipid-containing foods .

Scientific Research Applications

1. Neurochemical Research

Cis-Cyclobutane-1,3-dicarboxylic acid has been studied for its effects on neurotransmitter systems. For example, it has been found to inhibit the high-affinity uptake of L-glutamic acid into rat cortical synaptosomes, acting as a competitive inhibitor (Fletcher et al., 1991). This suggests potential applications in neurochemical research, particularly in studying glutamate neurotransmission.

2. Cancer Treatment Research

Research has explored the role of cyclobutane-1,3-dicarboxylic acid derivatives in cancer treatment. For instance, studies on carboplatin, a derivative, have examined its interactions with biological molecules (Frey et al., 1993). This research is crucial for understanding the mechanisms of platinum-based anticancer drugs.

3. Chemical Synthesis and Material Science

Cis-Cyclobutane-1,3-dicarboxylic acid and its derivatives have been used in the synthesis of biologically active compounds and materials science. For example, a study discusses the scale-up synthesis of a deuterium-labeled derivative using continuous photo flow chemistry (Yamashita et al., 2019). This showcases its utility in creating novel compounds for various applications.

4. Structural Analysis and Molecular Conformation

The molecular structure and conformation of cyclobutane-1,3-dicarboxylic acid derivatives have been a subject of interest. X-ray diffraction methods have been used to determine the structure and conformation of related compounds (Reisner et al., 1983). Such studies are important for understanding the physical and chemical properties of these molecules.

5. Development of Biomedical Applications

Cyclobutane-containing scaffolds, including those derived from cyclobutane-1,3-dicarboxylic acid, have been studied for their potential in biomedical applications. These scaffolds have been used to synthesize products such as surfactants, gelators, and metal cation ligands (Illa et al., 2019). The versatility of these compounds highlights their significance in diverse fields.

Future Directions

The short-chain flexible cation, butylaminium, does not destroy the structure of CBDA-1, but can be used to fill spaces in the crystal lattice reducing the chance of disorder . This suggests potential future directions in the development of materials with specific properties.

properties

IUPAC Name

cyclobutane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHYNUWZLKTEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178702
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Cyclobutane-1,3-dicarboxylic acid

CAS RN

2398-16-5
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
T Yamashita, H Nishikawa, T Kawamoto - Tetrahedron, 2019 - Elsevier
Continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate (2b) from tert-butyl 2-oxo-2H-pyran-5-carboxylate (1b) has been investigated for scale-up …
Number of citations: 6 www.sciencedirect.com
WH Perkin, JL Simonsen - Journal of the Chemical Society …, 1909 - pubs.rsc.org
… 11 68 that cis-cyclobutane-1 : 3-dicarboxylic acid is readily attacked by bromine at 100 with disruption of the ring and formation of u/38-tribromobutane-~&dicarboxylic acid. Baeyer (Bey.…
Number of citations: 3 pubs.rsc.org
E Adman, TN Margulis - Chemical Communications (London), 1967 - pubs.rsc.org
THE t. vans-isomer of cyclobutane-1, 3-dicarboxylic acid has recently been shown to have a planar cyclobutane ring in the solid state. l We now present the results of a single-crystal X-…
Number of citations: 0 pubs.rsc.org
JL Simonsen - Journal of the Chemical Society, Transactions, 1915 - pubs.rsc.org
… , 95, 1171) that when ethyl 6-methoxybutaneaayy-tetracarboxylate (I) was hydrolysed with hydrochloric acid, it was converted quantitatively into cis-cyclobutane-1 : 3-dicarboxylic acid (…
Number of citations: 1 pubs.rsc.org
JL Simonsen - Journal of the Chemical Society, Transactions, 1908 - pubs.rsc.org
… with hydrochloric acid, it yields cis-cyclobutane-1 : 3-dicarboxylic acid, and the next step was … into ciscyclobutane-1 : 3-dicarboxylic acid, a process which may well be represented thus : …
Number of citations: 8 pubs.rsc.org
I Vogel - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
(IV.) R= Ph (1.) R= Me RTH R? H (111.) R= Ph RQH* QR CH (C0, Et), CH (CO, Et), of the two esters (I) and (11) could not be effected owing to the proximity of their boiling points; …
Number of citations: 2 pubs.rsc.org
PR Reucroft - 1970 - spiral.imperial.ac.uk
The chemistry of tricyclob.. 1.0. 02'41butane (tetrahedrane) and bicyclo [1.1. 0] butanes is reviewed in some detail. The photolysis of pyridazine under varied conditions is reported. The …
Number of citations: 2 spiral.imperial.ac.uk
DM Hawley, G Ferguson, JM Robertson - Journal of the Chemical …, 1968 - pubs.rsc.org
The crystal structure and absolute stereochemistry of caryophyllene ‘iodonitrosite’, a stable nitroxide radical, have been established using three-dimensional X-ray diffractometer data. …
Number of citations: 12 pubs.rsc.org
J Meinwald, JW Young, EJ Walsh… - Pure and Applied …, 1970 - degruyter.com
PHOTOCHEMICAL TRANSFORMATIONS OF DIVINYL ARENES Page 1 PHOTOCHEMICAL TRANSFORMATIONS OF DIVINYL ARENES J. MEINWALD, JW YOUNG, EJ WALSHand A. …
Number of citations: 14 www.degruyter.com
C Hannaway - 1971 - search.proquest.com
This thesis is divided into four parts. Part I is concerned with a brief account of some of the methods used in X-ray crystallography. The remaining parts describe the application of these …
Number of citations: 3 search.proquest.com

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